molecular formula C7H13NO2 B160543 Methyl piperidine-1-carboxylate CAS No. 1796-27-6

Methyl piperidine-1-carboxylate

Cat. No. B160543
CAS RN: 1796-27-6
M. Wt: 143.18 g/mol
InChI Key: YKFLJYAKACCWMH-UHFFFAOYSA-N
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Description

“Methyl piperidine-1-carboxylate” is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Synthesis of Antitubercular Agents

    • Methyl piperidine-1-carboxylate is used as a reactant for the synthesis of antitubercular agents .
    • Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .
  • Synthesis of Aminopyrazine Inhibitors

    • It is also used in the synthesis of aminopyrazine inhibitors .
    • The specific methods of application or experimental procedures were not detailed in the source .
  • Synthesis of Orally Available Naphthyridine Protein Kinase D Inhibitors

    • Methyl piperidine-1-carboxylate is used in the synthesis of orally available naphthyridine protein kinase D inhibitors .
    • The specific methods of application or experimental procedures were not detailed in the source .
  • Synthesis of Scalable Catalyst from Asymmetric Hydrogenation of Sterically Demanding Aryl Enamide

    • It is used in the synthesis of a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .
    • The specific methods of application or experimental procedures were not detailed in the source .

Safety And Hazards

The safety data sheet for a similar compound, “tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate”, indicates that it is flammable and its containers may explode when heated. Its vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. It also causes burns of eyes, skin, and mucous membranes .

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications. The importance of the piperidine nucleus in the field of drug discovery has been highlighted in recent studies . Therefore, the development of new synthesis methods and the discovery of new biological applications of piperidine derivatives, including “Methyl piperidine-1-carboxylate”, could be a promising direction for future research .

properties

IUPAC Name

methyl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFLJYAKACCWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20283217
Record name methyl piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl piperidine-1-carboxylate

CAS RN

1796-27-6
Record name 1796-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1796-27-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20283217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Polymer-bound piperidinecarboxylic acid, ethyl ester resin (0.25 g, 0.283 mmol) was swollen with a solution of MeOH (1 ml) in THF (4 ml) in a QUICKFIT test-tube. After addition of sodium methoxide (0.28 ml, 0.028 mmol, 1M solution in MeOH) the resulting suspension was stirred overnight at reflux. The reaction suspension was cooled down to room temperature and the resin was washed using VACMASTER station with DCM (4×3 ml), MeOH (2×3 ml) and then dried under vacuum. FT-IR (2% w/w KBr disk): C=0 1736 cm−1 (ester); 163 cm−1 (amide).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
792
Citations
NJ Liverton, RA Bednar, B Bednar… - Journal of medicinal …, 2007 - ACS Publications
The discovery of a novel series of NR2B subtype selective N-methyl-d-aspartate (NMDA) antagonists is reported. Initial optimization of a high-throughput screening lead afforded an …
Number of citations: 63 pubs.acs.org
B Pan, W Wang, JZ Long, D Sun, CJ Hillard… - … of Pharmacology and …, 2009 - ASPET
Endocannabinoid (eCB) signaling mediates depolarization-induced suppression of excitation (DSE) and inhibition (DSI), two prominent forms of retrograde synaptic depression. N-…
Number of citations: 181 jpet.aspetjournals.org
RSB Goncalves, MVN de Souza, JL Wardell… - … Section E: Structure …, 2011 - scripts.iucr.org
The title molecule, C22H24F6N2O3, adopts a folded conformation whereby the carboxylate residue lies over the quinolinyl residue, with the dihedral angle between the carbamate and …
Number of citations: 2 scripts.iucr.org
DP Becker, CI Villamil, TE Barta, LJ Bedell… - Journal of medicinal …, 2005 - ACS Publications
α-Piperidine-β-sulfone hydroxamate derivatives were explored that are potent for matrix metalloproteinases (MMP)-2, -9, and -13 and are sparing of MMP-1. The investigation of the β-…
Number of citations: 74 pubs.acs.org
BY Hao, JQ Liu, WH Zhang… - Bulletin of the Korean …, 2013 - researchgate.net
CP-690,550 (structure was shown in Figure 1), is developed by Pfizer and its discovery has been recently reported. 1 It is a potent first-in-class Janas tyrosine kinase (JAK) inhibitor for …
Number of citations: 2 www.researchgate.net
R Koudih, G Gilbert, M Dhilly, A Abbas, L Barré… - European journal of …, 2012 - Elsevier
Diastereoisomeric compounds [ 18 F]cis- and [ 18 F]trans-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoro-piperidine-1-carboxylates were successfully synthesized as new …
Number of citations: 25 www.sciencedirect.com
H Furukawa, Y Miyamoto, Y Hirata… - Journal of Medicinal …, 2020 - ACS Publications
GPR40/FFAR1 is a G-protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. GPR40 activation stimulates secretions of insulin and incretin, both of which …
Number of citations: 19 pubs.acs.org
JZ Long, X Jin, A Adibekian, W Li… - Journal of medicinal …, 2010 - ACS Publications
Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are two enzymes from the serine hydrolase superfamily that degrade the endocannabinoids 2-…
Number of citations: 75 pubs.acs.org
MVN de Souza, RSB Goncalves, JL Wardell… - … Section E: Structure …, 2011 - scripts.iucr.org
The title molecule, C25H22F6N2O3, adopts an open conformation whereby the quinoline and carboxylate ester groups are orientated in opposite directions but to the same side of the …
Number of citations: 1 scripts.iucr.org
M Wang, W Wang, Q Tang, S Xu - 2015 2nd International …, 2015 - atlantis-press.com
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate (1) is the key intermediate of Vandetanib. It was synthesized from piperidin-4-ylmethanol (2) …
Number of citations: 2 www.atlantis-press.com

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